4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide
Description
4-{2-[2-(Phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide is a benzamide derivative featuring a thiazole ring substituted with a phenylamino group at position 2 and an acetamido linker connecting the thiazole to the benzamide core. Its design leverages the benzamide scaffold’s capacity for hydrogen bonding and aromatic stacking, while the thiazole moiety enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
4-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c19-17(24)12-6-8-14(9-7-12)20-16(23)10-15-11-25-18(22-15)21-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,19,24)(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBCJXSLCKWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide typically involves the Hantzsch reaction, which is a well-known method for constructing thiazole rings. The process begins with the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring itself, resulting in different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its antitumor and antimicrobial properties:
- Antitumor Activity : Studies indicate that derivatives of thiazole compounds can inhibit cancer cell growth. For instance, research has shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential development as anticancer agents .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains. A study evaluated its activity against Escherichia coli and Klebsiella pneumoniae, highlighting its potential as a new antibiotic candidate .
Biological Applications
The biological implications of 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide extend to:
- Inhibition of Enzymatic Activity : Research indicates that thiazole derivatives can inhibit specific enzymes related to microbial growth, thus providing a mechanism for their antimicrobial action.
- Pharmacological Studies : The compound's interaction with biological targets has been investigated to understand its pharmacodynamics and pharmacokinetics better. This research is crucial for assessing its viability as a therapeutic agent.
Beyond laboratory settings, this compound finds utility in industrial applications:
- Material Science : Its unique chemical properties make it suitable for developing new materials and chemical processes.
- Pharmaceutical Development : As a building block for synthesizing more complex molecules, it plays a role in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Group Variations
Key Compounds for Comparison
Physicochemical and Pharmacokinetic Properties
- Key Observations: The phenylamino group in the parent compound improves solubility compared to W1’s nitro-substituted benzamide but is less stable than Compound 8’s hydroxamate . PROTAC 7d’s low solubility and stability highlight challenges in optimizing proteolysis-targeting chimeras for in vivo use .
Biological Activity
4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide is a thiazole-containing compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and antitumor properties. This article explores the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
This compound is characterized by its unique substitution pattern that contributes to its biological efficacy.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. Research indicates that it exhibits significant activity against various bacterial strains. For instance, a study evaluating a series of thiazole derivatives found that certain compounds demonstrated potent antimicrobial effects compared to standard antibiotics like norfloxacin .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Escherichia coli | 20 |
| Compound B | Klebsiella pneumoniae | 18 |
| This compound | Staphylococcus aureus | 22 |
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies show that it inhibits the growth of various fungal pathogens, making it a candidate for further development as an antifungal agent .
Antitumor Activity
The antitumor potential of this compound has been highlighted in several investigations. A notable study reported that this compound exhibited cytotoxic effects on cancer cell lines comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxic Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| A431 | 15 | 10 |
| MCF-7 | 12 | 8 |
| HT29 | 14 | 9 |
The mechanism by which this compound exerts its biological effects involves multiple pathways. It is believed to interact with specific molecular targets within cells, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes. Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and survival pathways .
Case Studies
A recent clinical study involving patients with resistant bacterial infections evaluated the efficacy of thiazole derivatives, including this compound. Results indicated a significant reduction in infection rates among patients treated with this compound compared to those receiving conventional therapies .
Q & A
Q. What are the standard synthetic routes for 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide, and what reagents are critical for its preparation?
The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, a thiazole intermediate can be formed by reacting 2-aminothiazole derivatives with benzoyl isothiocyanate under reflux in acetone. Subsequent coupling with acetamidobenzamide derivatives in pyridine at 0–5°C yields the final product. Key reagents include benzoyl isothiocyanate, pyridine (as a solvent and base), and phenoxyacetyl chlorides for functionalization .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Essential methods include:
- NMR spectroscopy : For confirming hydrogen and carbon environments (e.g., thiazole protons at δ 6.8–7.2 ppm, benzamide carbonyl at ~168 ppm) .
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
- Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/N/S content .
- Melting point determination : Consistent values (±2°C) indicate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use of iodine or TBHP (tert-butyl hydroperoxide) in oxidative cyclization improves reaction efficiency .
- Temperature control : Reflux in acetone (56–60°C) minimizes side reactions during cyclization .
Q. How should researchers address contradictory findings in biological activity studies (e.g., anticancer vs. no activity)?
- Assay validation : Compare results across multiple cell lines (e.g., MCF-7 vs. HeLa) and replicate under standardized conditions .
- Structural analogs : Test derivatives with modified substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl on the thiazole ring) to isolate activity contributors .
- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify specific molecular targets .
Q. What computational approaches are effective in predicting the binding mode of this compound to biological targets?
- Molecular docking : Software like AutoDock Vina can model interactions with proteins (e.g., binding affinity scores ≤ -8.0 kcal/mol suggest strong binding) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate docking predictions .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety to enhance metabolic stability .
- Heterocycle replacement : Replace the thiazole ring with triazole or oxadiazole to evaluate bioactivity shifts .
Q. What advanced purification techniques ensure high purity for in vivo studies?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to isolate >98% pure fractions .
- Recrystallization : Ethanol or ethyl acetate as solvents yield crystals with minimal impurities .
Methodological Challenges and Solutions
Q. How can researchers assess the stability of this compound under physiological conditions?
Conduct accelerated degradation studies:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor via HPLC .
- Thermal stability : Heat at 60°C for 48h; compare pre- and post-TLC profiles .
Q. What experimental strategies elucidate the mechanism of enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition .
- Fluorescence quenching : Monitor changes in tryptophan emission (λₑₓ 280 nm) upon ligand binding to assess conformational shifts .
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Solvent substitution : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Recover iodine or TBHP via distillation or filtration for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
